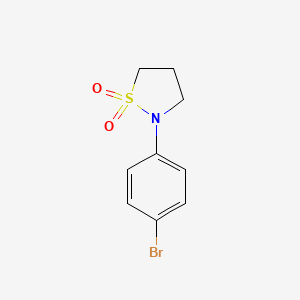

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGSNNXYYJBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501985 | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-16-7 | |

| Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide." Extensive literature searches have revealed a significant scarcity of detailed experimental data and biological studies for this specific compound. Consequently, this guide provides foundational chemical information and contextual insights based on related structures. All information should be cross-referenced with experimentally derived data upon synthesis and evaluation.

Core Chemical Properties

"this compound" is a heterocyclic organic compound belonging to the class of isothiazolidine 1,1-dioxides, also known as γ-sultams. The structure features a saturated five-membered ring containing sulfur, nitrogen, and three carbon atoms, with the sulfur atom in a high oxidation state (+6) as a sulfone. A 4-bromophenyl group is attached to the nitrogen atom of the isothiazolidine ring.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

| CAS Number | 71703-16-7 | [] |

| Molecular Formula | C₉H₁₀BrNO₂S | [] |

| Molecular Weight | 276.15 g/mol | [] |

| Canonical SMILES | C1CS(=O)(=O)N1C2=CC=C(C=C2)Br | Inferred from structure |

| InChI Key | Inferred from structure |

Note: Experimentally determined physical properties such as melting point, boiling point, and solubility are not available in the public domain at the time of this report.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and plausible synthetic approach can be proposed based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. A common strategy involves the Michael addition of an amine to an α,β-unsaturated vinyl sulfone, followed by intramolecular cyclization.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis (Hypothetical)

The following workflow illustrates the general steps that would be involved in the proposed synthesis and characterization.

Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways (Inferred)

There is no direct biological data available for this compound. However, the broader class of isothiazolidine 1,1-dioxides (sultams) has been investigated for a range of biological activities. The presence of the 4-bromophenyl moiety is also common in many pharmacologically active compounds.

Areas of Potential Interest for Research:

-

Antimicrobial Activity: Some sultam derivatives have shown antibacterial properties. The 4-bromophenyl group is also present in some known antimicrobial agents.

-

Antiviral Activity: Certain β-amino sultams have been reported as inhibitors of HIV-1 replication.

-

Enzyme Inhibition: The isothiazolidine 1,1-dioxide scaffold can act as a bioisostere for other cyclic structures and may interact with various enzyme active sites.

-

Anticancer Activity: The 4-bromophenyl group is a feature in some compounds with antiproliferative effects.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Research on this compound would first need to establish a biological target. A generalized logical diagram for investigating potential biological activity is presented below.

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

"this compound" is a compound for which fundamental experimental data is largely absent from public scientific databases. The information provided herein is based on its chemical structure and the known properties of related compounds. Future research on this molecule would require its de novo synthesis and thorough characterization using modern analytical techniques. Subsequently, its biological profile could be explored through systematic screening to identify potential therapeutic applications. The structural motifs present in the molecule suggest that investigations into its antimicrobial, antiviral, and enzyme inhibitory activities could be promising starting points.

References

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" CAS number 71703-16-7

An In-Depth Technical Guide to 2-(Aryl)isothiazolidine 1,1-dioxides with a Focus on 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Disclaimer: Publicly available scientific literature containing in-depth experimental and biological data specifically for this compound (CAS 71703-16-7) is limited. This guide provides a comprehensive overview of the broader class of 2-(Aryl)isothiazolidine 1,1-dioxides, drawing on available data for the target compound and related analogues to offer insights for researchers, scientists, and drug development professionals.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated five-membered heterocyclic compounds containing a sulfonamide group within the ring. This scaffold has garnered interest in medicinal chemistry due to its potential as a bioisostere for various functional groups and its presence in molecules with diverse biological activities. The aryl substituent at the 2-position provides a key point for structural modification to modulate physicochemical properties and biological targets. This guide focuses on the synthesis, properties, and potential applications of this chemical class, with specific available data for the 4-bromo-substituted analogue.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Number | 71703-16-7 | N/A |

| Molecular Formula | C₉H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 276.15 g/mol | [1][2] |

| Appearance | Solid | [3][4] |

| Purity | ≥95% - 96% | [4][5] |

| Canonical SMILES | C1CS(=O)(=O)N(C1)C2=CC=C(C=C2)Br | [4] |

| InChI Key | LYQGSNNXYYJBLO-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD09933347 | [1][3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the isothiazolidine 1,1-dioxide core are documented. A common approach involves the aza-Michael addition to an activated vinylsulfonamide precursor.

General Experimental Protocol: Aza-Michael Addition for the Synthesis of 2-(Aryl)isothiazolidine 1,1-dioxides

This protocol is a generalized procedure based on the synthesis of related isothiazolidine 1,1-dioxides and may require optimization for the specific synthesis of this compound.

Materials:

-

Aryl amine (e.g., 4-bromoaniline)

-

Divinyl sulfone or a suitable precursor

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, DBU)

Procedure:

-

To a solution of the aryl amine (1.0 eq) in the chosen aprotic solvent, add the base (1.1 eq).

-

Slowly add divinyl sulfone (1.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(Aryl)isothiazolidine 1,1-dioxide.

Biological Activity and Potential Applications

Derivatives of the isothiazolidine 1,1-dioxide scaffold have been investigated for their potential as:

-

Antiproliferative Agents: Certain isothiazoloisoxazole 1,1-dioxides have demonstrated low micromolar activity against human breast carcinoma cell lines.[2]

-

Enzyme Inhibitors: Some N-arylbenzisothiazolinone 1,1-dioxides are potent and selective inhibitors of human leukocyte elastase and chymotrypsin.[3]

-

Antimicrobial Agents: While some studies on 1,2-benzisothiazolin-3-one derivatives showed antimicrobial activity, their corresponding 1,1-dioxide derivatives were found to be inactive.[6] This highlights that the oxidation state of the sulfur atom can be critical for certain biological activities.

The related thiazolidinone scaffold is known for a wider range of activities, including antidiabetic, anti-inflammatory, and anticancer effects.[7][8]

Hypothetical Mechanism of Action: Enzyme Inhibition

Based on the activity of related compounds as enzyme inhibitors, a potential mechanism of action for some 2-(Aryl)isothiazolidine 1,1-dioxides could involve the competitive binding to the active site of a target enzyme, thereby inhibiting its function.

Safety and Handling

According to available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.[3]

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with potential for further investigation in drug discovery and development. While specific biological data for this compound is lacking, the broader family of isothiazolidine 1,1-dioxides has shown promise as antiproliferative agents and enzyme inhibitors.

Future research should focus on:

-

Developing and publishing detailed synthetic protocols for this compound.

-

Screening this compound against a variety of biological targets to identify potential therapeutic applications.

-

Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related analogues to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and the wider class of 2-(Aryl)isothiazolidine 1,1-dioxides.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, CasNo.71703-16-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

Technical Guide: Synthesis and Characterization of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS No. 71703-16-7). While specific peer-reviewed experimental data for this exact molecule is limited in publicly accessible literature, this document provides a proposed synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected characterization data from standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound and its potential applications.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered sultam ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a key structural motif in various pharmacologically active molecules. The presence of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. Thiazolidinone derivatives, a related class of compounds, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][2]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reaction of 4-bromoaniline with 3-chloropropanesulfonyl chloride, followed by an intramolecular cyclization. This two-step, one-pot approach is a common strategy for the formation of N-aryl substituted sultams.

Experimental Protocol

Materials:

-

4-bromoaniline

-

3-chloropropanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium hydride (for cyclization step)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Sulfonamide Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude sulfonamide from Step 1 in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods. The following tables summarize the expected data.

Physical and Molecular Properties

| Property | Value |

| CAS Number | 71703-16-7 |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 276.15 g/mol |

| Appearance | Expected to be a white to off-white solid |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 2H | Aromatic protons ortho to bromine |

| ~ 7.35 | d | 2H | Aromatic protons ortho to nitrogen |

| ~ 3.60 | t | 2H | Methylene protons adjacent to nitrogen |

| ~ 3.20 | t | 2H | Methylene protons adjacent to sulfur |

| ~ 2.40 | p | 2H | Methylene protons at C4 of the sultam ring |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137 | Aromatic quaternary carbon attached to nitrogen |

| ~ 132 | Aromatic C-H ortho to bromine |

| ~ 128 | Aromatic C-H ortho to nitrogen |

| ~ 120 | Aromatic quaternary carbon attached to bromine |

| ~ 52 | Methylene carbon adjacent to sulfur |

| ~ 45 | Methylene carbon adjacent to nitrogen |

| ~ 25 | Methylene carbon at C4 of the sultam ring |

Table 3: Predicted IR and MS Data

| Technique | Expected Peaks / Values |

| IR (KBr, cm⁻¹) | ~ 3100-3000 (Aromatic C-H stretch), ~ 2980-2850 (Aliphatic C-H stretch), ~ 1350 & 1150 (Asymmetric and symmetric SO₂ stretch), ~ 1600 (C=C stretch), ~ 820 (para-substituted benzene C-H bend) |

| MS (ESI+) | m/z = 276/278 [M+H]⁺ (corresponding to bromine isotopes), 298/300 [M+Na]⁺. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related thiazolidinone and sulfonamide-containing structures have shown a wide range of biological activities. Researchers are encouraged to perform biological screening of this compound to explore its potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this compound, and the predicted spectroscopic data serves as a benchmark for its structural verification. Further investigation into the biological properties of this molecule is warranted to uncover its potential in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for the novel compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis and subsequent spectroscopic analysis is proposed. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the synthesis and characterization of novel heterocyclic compounds.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a 4-bromophenyl substituent introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a potentially valuable scaffold for the development of new therapeutic agents. This document outlines the predicted spectroscopic signature of this compound and provides a detailed methodology for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Ar-H (ortho to Br) |

| ~7.25 | d | 2H | Ar-H (ortho to N) |

| ~3.60 | t | 2H | N-CH₂ |

| ~3.20 | t | 2H | S-CH₂ |

| ~2.40 | quintet | 2H | CH₂-CH₂-CH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Ar-C (C-N) |

| ~132.5 | Ar-CH (ortho to Br) |

| ~120.0 | Ar-CH (ortho to N) |

| ~118.0 | Ar-C (C-Br) |

| ~52.0 | N-CH₂ |

| ~48.0 | S-CH₂ |

| ~25.0 | CH₂-CH₂-CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1340-1320 | Strong | Asymmetric SO₂ stretch |

| ~1160-1140 | Strong | Symmetric SO₂ stretch |

| ~1590-1580 | Medium | C=C aromatic stretch |

| ~820-800 | Strong | p-disubstituted benzene C-H bend |

| ~1070-1000 | Medium | C-N stretch |

| ~600-500 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| ~276/278 | [M+H]⁺ isotopic pattern for Br |

| ~298/300 | [M+Na]⁺ isotopic pattern for Br |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-bromoaniline, followed by an intramolecular cyclization.

Materials:

-

3-chloropropane-1-sulfonyl chloride

-

4-bromoaniline

-

Triethylamine (Et₃N)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

-

To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to afford N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.

-

-

Step 2: Intramolecular Cyclization

-

To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to yield this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

-

Mass Spectrometry: High-resolution mass spectra will be obtained using an ESI-TOF mass spectrometer.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a conceptual relationship for the characterization of the target compound.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between the compound, its structural features, and the corresponding spectroscopic data.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic properties and a viable synthetic strategy for this compound. The presented data and protocols are based on established chemical principles and spectroscopic data from analogous structures. It is anticipated that this information will facilitate the future synthesis and characterization of this and related compounds, thereby aiding in the exploration of their potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a foundational resource for their experimental work.

In-Depth Technical Guide: The Mechanism of Action of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the known mechanism of action, biological targets, and associated experimental data for the compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

Executive Summary

This technical guide addresses the mechanism of action of the compound this compound. Following an exhaustive search of publicly available scientific literature, patent databases, and chemical registries, it has been determined that there is no specific information available regarding the mechanism of action, biological targets, quantitative data (such as IC50 or Ki values), or detailed experimental protocols for this particular molecule.

The parent structure, an isothiazolidine 1,1-dioxide, belongs to the broader class of cyclic sulfonamides known as sultams. While research into various sultam derivatives has revealed a wide spectrum of biological activities, including potential as anti-inflammatory, anti-cancer, and anti-viral agents, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

This guide will summarize the potential, yet unconfirmed, mechanisms of action based on the activities of structurally related compounds and provide a framework for potential future investigation.

Introduction to this compound

This compound is a synthetic organic compound featuring a central isothiazolidine 1,1-dioxide ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a five-membered saturated ring containing a sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group and the aromatic substituent suggests the potential for biological activity.

Potential (but Unverified) Mechanisms of Action Based on Structurally Related Compounds

While no direct data exists for the target compound, the broader family of sultams and related thiazolidinone derivatives have been investigated for several therapeutic applications. These lines of research suggest potential, albeit hypothetical, mechanisms of action for this compound.

Serine Protease Inhibition

Certain β-sultams have been identified as irreversible inhibitors of serine proteases, such as human neutrophil elastase.[1][2][3][4][5] The proposed mechanism involves the sulfonylation of the active site serine residue by the strained four-membered β-sultam ring. Although the target compound contains a five-membered ring, which is less strained, the potential for interaction with serine proteases cannot be entirely ruled out without experimental validation.

Hypothetical Signaling Pathway: Serine Protease Inhibition

Caption: Hypothetical inhibition of a serine protease by the compound.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Some isothiazolidine-1,1-dioxide derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6] This dual inhibition is a sought-after property for anti-inflammatory drugs as it can offer a broader spectrum of activity with a potentially improved side-effect profile compared to traditional NSAIDs.

Hypothetical Signaling Pathway: COX/LOX Inhibition

Caption: Hypothetical dual inhibition of COX-2 and 5-LOX pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones, which are structurally related to isothiazolidinones, are a well-known class of drugs that act as agonists for the peroxisome proliferator-activated receptor γ (PPARγ).[7] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonism of PPARγ is the mechanism of action for the glitazone class of antidiabetic drugs. Given the structural similarities, it is conceivable that this compound could interact with PPARγ, but this remains to be experimentally determined.

Hypothetical Signaling Pathway: PPARγ Agonism

Caption: Hypothetical activation of the PPARγ signaling pathway.

Data Presentation

As no quantitative data for this compound has been reported, the following tables are presented as templates for future experimental findings.

Table 1: Hypothetical In Vitro Activity Profile

| Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | % Inhibition @ [X] µM |

| Serine Protease (e.g., Elastase) | Enzyme Inhibition | |||

| COX-2 | Enzyme Inhibition | |||

| 5-LOX | Enzyme Inhibition | |||

| PPARγ | Reporter Gene Assay |

Table 2: Hypothetical Cellular Activity Profile

| Cell Line | Assay | Endpoint | Potency (µM) | Efficacy (%) |

| (e.g., Neutrophils) | Elastase Release | |||

| (e.g., Macrophages) | LPS-induced PGE2 production | |||

| (e.g., 3T3-L1) | Adipocyte Differentiation |

Proposed Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines potential protocols based on the hypothetical mechanisms.

Serine Protease Inhibition Assays

-

Objective: To determine if the compound inhibits serine proteases.

-

Methodology:

-

Utilize a commercially available serine protease inhibitor screening kit (e.g., using a fluorogenic substrate).

-

Incubate a panel of serine proteases (e.g., human neutrophil elastase, trypsin, chymotrypsin) with varying concentrations of the test compound.

-

Add the fluorogenic substrate and measure the rate of fluorescence increase over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value if a dose-response relationship is observed.

-

Further kinetic studies (e.g., Dixon plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibitor constant (Ki).

-

COX-1/COX-2 and 5-LOX Inhibition Assays

-

Objective: To assess the inhibitory activity against key enzymes in the arachidonic acid pathway.

-

Methodology:

-

Employ commercially available COX-1 and COX-2 inhibitor screening assays (e.g., colorimetric or fluorescent).

-

Similarly, use a 5-LOX inhibitor screening assay.

-

Incubate the respective enzymes with a range of concentrations of the test compound.

-

Initiate the enzymatic reaction and measure the output signal according to the manufacturer's protocol.

-

Determine IC50 values to quantify the potency and selectivity of inhibition.

-

PPARγ Agonist Assay

-

Objective: To evaluate the ability of the compound to activate PPARγ.

-

Methodology:

-

Use a cell-based reporter gene assay. This typically involves a cell line (e.g., HEK293) co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Treat the cells with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity.

-

An increase in luciferase activity indicates PPARγ activation. Determine the EC50 value from the dose-response curve.

-

Experimental Workflow for Target Identification

Caption: A general workflow for elucidating the mechanism of action.

Conclusion and Future Directions

To ascertain the true pharmacological profile of this compound, a systematic investigation is warranted, beginning with broad phenotypic screening or targeted assays against the hypothesized targets outlined in this guide. The experimental protocols provided offer a starting point for such an investigation. Elucidation of the mechanism of action will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to publish any findings to contribute to the collective understanding of this chemical entity.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Aryl-1,2-benzisothiazolinone-1,1-dioxides and pharmaceutical compositions containing them - Patent 0026791 [data.epo.org]

Unveiling the Therapeutic Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide to Its Biological Targets

For Immediate Release

[City, State] – December 27, 2025 – In the dynamic landscape of drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Among these, the sultam scaffold, a cyclic sulfonamide, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide focuses on a specific derivative, 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, delving into its potential biological targets and the experimental frameworks used to elucidate them. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current understanding and future directions for this promising compound.

Introduction: The Isothiazolidine 1,1-dioxide Core in Medicinal Chemistry

The isothiazolidine 1,1-dioxide moiety, a five-membered saturated ring containing sulfur and nitrogen, is a key structural feature in a variety of biologically active molecules. This scaffold is a derivative of the broader class of sultams, which have demonstrated a wide array of therapeutic properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and antiviral activities.[1] The presence of the sulfonamide group within a cyclic structure imparts unique physicochemical properties that can influence biological activity, such as improved metabolic stability and the ability to act as a hydrogen bond acceptor.[2] The N-aryl substitution, as seen in this compound, further modulates the compound's electronic and steric properties, which can significantly impact its interaction with biological targets.

Potential Biological Targets and Activities

While specific biological targets for this compound have not been definitively identified in publicly available literature, the biological activities of structurally similar compounds provide strong indications of its potential therapeutic applications. The primary areas of interest based on analogous structures are anticancer and antimicrobial activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing the thiazolidine core, a structure closely related to isothiazolidine. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant cytotoxic effects against human breast adenocarcinoma cells (MCF-7). This suggests that the 4-bromophenyl moiety, in conjunction with a sulfur- and nitrogen-containing heterocycle, may contribute to anticancer activity.

The proposed mechanism for such activity often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bax, and Bcl-2, are potential targets for compounds like this compound.

Signaling Pathway: Intrinsic Apoptosis

Caption: Potential mechanism of apoptosis induction.

Antimicrobial Activity

The isothiazolone ring, a related unsaturated analog, is a well-established biocide.[3] Furthermore, various thiazole derivatives bearing a 4-bromophenyl group have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that this compound could also possess antimicrobial properties.

The mechanism of action for antimicrobial isothiazolones often involves the inhibition of essential enzymes within microbial cells, particularly those containing thiol groups. By reacting with these critical proteins, the compounds can disrupt cellular respiration and energy production, leading to cell death.[3]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of a structurally related compound, a 4-(4-bromophenyl)-thiazol-2-amine derivative, which shares the key 4-bromophenyl and a sulfur-nitrogen heterocycle.

| Compound Class | Biological Activity | Cell Line / Strain | Measurement | Value | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Anticancer | MCF-7 (Breast Cancer) | IC50 | 10.5 µM | |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antibacterial | Staphylococcus aureus | MIC | 16.1 µM | |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antibacterial | Escherichia coli | MIC | 16.1 µM | |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antifungal | Candida albicans | MIC | 15.3 µM |

Table 1: Biological Activity of a Structurally Related Thiazole Derivative

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Synthesis of 2-Aryl Isothiazolidine 1,1-dioxides

A common method for the synthesis of the isothiazolidine 1,1-dioxide core is through cycloaddition reactions. For instance, a [3+2] cycloaddition of a suitable nitrone with a vinylsulfonamide can yield the isothiazolidine 1,1-dioxide ring system. The N-aryl substituent can be introduced by using an appropriately substituted nitrone or through subsequent N-arylation reactions.

Experimental Workflow: Synthesis via Cycloaddition

Caption: General workflow for isothiazolidine synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Future Directions and Conclusion

The structural features of this compound, combined with the established biological activities of related compounds, strongly suggest its potential as a lead compound for the development of new anticancer and antimicrobial agents. Future research should focus on the synthesis of this specific compound and its comprehensive biological evaluation using the protocols outlined in this guide.

Key future steps include:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with modifications to the aryl ring and the isothiazolidine core to optimize potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer and infectious diseases.

References

Navigating the Bioactivity of Aromatic Sultams: A Preliminary In-Vitro Analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Therapeutic Potential of the Isothiazolidine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, sulfur and nitrogen-containing rings have demonstrated a broad spectrum of biological activities. The isothiazolidine 1,1-dioxide core is a noteworthy scaffold, with studies on related β-amino sultams suggesting potential for HIV-1 replication inhibition and antibacterial activity[1]. The introduction of a 4-bromophenyl substituent is a common strategy in medicinal chemistry to enhance potency, modulate pharmacokinetic properties, and introduce specific interactions with biological targets. This paper will therefore focus on the in-vitro activities of bromophenyl-substituted thiazolidinone and other related heterocyclic structures as a proxy to understand the potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

In-Vitro Anticancer Activity of Structurally Related Compounds

Derivatives of thiazolidin-4-one and thiazolidine-2,4-dione containing a bromophenyl group have been the subject of numerous anticancer studies. These investigations reveal a potential for these compounds to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Data Presentation: Cytotoxicity and Antiproliferative Activity

The following tables summarize the reported in-vitro anticancer activity of various heterocyclic compounds featuring a bromophenyl or related substitutions. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2-phenylbenzothiazoles | Brominated derivative of 2-(4-hydroxyphenyl)benzothiazole | A549 (Lung Carcinoma) | 10.07 - 13.21 µg/ml | [2][3] |

| 2-phenylbenzothiazoles | Brominated derivative of 2-(4-hydroxyphenyl)benzothiazole | MCF7-ADR (Breast Adenocarcinoma) | 10.07 - 13.21 µg/ml | [2][3] |

| Thiazolidin-4-ones | (Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-one | Not Specified | Comparable to Doxorubicin | [4] |

| Thiazolidin-4-ones | 2-Aryl-4-oxo-thiazolidin-3-yl-amides | Prostate Cancer | Not Specified | [5] |

| Benzoimidazol-thiazolidinone | Derivative 13a | HCT116 (Colorectal Carcinoma) | 0.05 mM/ml | [5] |

| Benzoimidazol-thiazolidinone | Derivative 13b | HCT116 (Colorectal Carcinoma) | 0.12 mM/ml | [5] |

Note: Direct conversion of µg/ml to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data is presented as reported in the reference.

In-Vitro Antimicrobial Activity of Structurally Related Compounds

The antibacterial and antifungal potential of thiazolidinone and related heterocyclic structures has also been extensively investigated. The presence of a halogenated phenyl ring often contributes to the antimicrobial efficacy.

Data Presentation: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in microbial death.

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Various derivatives | Gram-positive bacteria | 2 - 16 | Not Specified | [6] |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Derivative 4h | Rhodotorula sp. | 16.5 | 16.5 | [7] |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Derivative 4l | Rhodotorula sp. | 16.5 | 16.5 | [7] |

| Thiazolidine-2,4-dione derivatives | Compound 10 | B. subtilis, S. aureus | 4.2 x 10⁻² µM/ml | Not Specified | [8] |

| Thiazolidine-2,4-dione derivatives | Compound 15 | K. pneumonia | 2.60 x 10⁻² µM/ml | Not Specified | [8] |

| Thiazolidine-2,4-dione derivatives | Compound 4 | E. coli | 4.5 x 10⁻² µM/ml | Not Specified | [8] |

| Thiazolidine-2,4-dione derivatives | Compound 10 | C. albicans, A. niger | 4.2 x 10⁻² µM/ml | Not Specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are representative protocols for the key assays mentioned in the literature for analogous compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

-

MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizations: Workflows and Signaling Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the experimental design and potential mechanisms of action.

Caption: A generalized workflow for determining the in-vitro cytotoxicity of a compound using the MTT assay.

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways, which are common targets for anticancer agents.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the in-vitro studies of its structural analogs provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The consistent bioactivity observed in bromophenyl-substituted heterocyclic compounds suggests that the target molecule is a promising candidate for synthesis and biological screening.

Future research should focus on:

-

Synthesis and Characterization: The primary step is the chemical synthesis and full characterization of this compound.

-

In-Vitro Screening: The synthesized compound should be subjected to a battery of in-vitro assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial testing against a range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and target identification, will be warranted.

This whitepaper serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related sultam derivatives. The compiled data and methodologies from analogous compounds offer a clear and structured starting point for these future investigations.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and Its Derivatives

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. This technical guide, therefore, provides an in-depth overview of the known biological activities of the broader isothiazolidine 1,1-dioxide and thiazolidinone chemical classes, with a particular focus on derivatives bearing a bromophenyl moiety. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.

Introduction

The isothiazolidine 1,1-dioxide and thiazolidinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The incorporation of a bromophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and selectivity. This guide will explore the documented biological activities of structurally related compounds, offering insights into the potential therapeutic avenues for this compound and its derivatives.

General Synthesis of the Thiazolidine Scaffold

The synthesis of thiazolidine derivatives often involves the condensation of a thiol-containing compound with an imine or a related electrophile. For instance, the synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-[(4-Bromobenzylidene)-amino]-phenol with mercaptoacetic acid in dry benzene.[1] The reaction is typically refluxed for several hours, followed by purification to yield the desired thiazolidinone.

Biological Activities of Related Compounds

The thiazolidine and isothiazolidine scaffolds have been extensively studied and have demonstrated a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Thiazolidine derivatives are well-documented for their antimicrobial and antifungal properties.[2][3][4][5][6][7] For example, various N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one have shown significant activity against Gram-positive bacteria.[8] Notably, the corresponding 1,1-dioxide derivatives were found to be inactive, suggesting that the oxidation state of the sulfur atom is critical for this specific antimicrobial action.[8]

Anticancer Activity

Numerous thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer properties.[3] For instance, a series of isatin-based thiazolidin-4-ones demonstrated activity against HepG2, MCF-7, and HT-29 cancer cell lines, with some compounds showing comparable activities to the standard drug doxorubicin.[3]

Anti-inflammatory Activity

The modulation of pro-inflammatory cytokines is a key strategy in the development of anti-inflammatory drugs. Several thiazolidinone derivatives have been shown to inhibit the expression of TNF-α and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.[9]

Antidiabetic Activity

Thiazolidine-2,4-diones are a well-known class of antidiabetic agents, with compounds like pioglitazone and rosiglitazone being prominent examples.[6] Their mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. While many 5-ene derivatives of thiazolidinones are less potent PPARγ activators, this class of compounds remains a significant area of research for new antidiabetic drugs.[10]

Quantitative Data on Related Compounds

While no data exists for the target compound, the following table summarizes the biological activities of some related thiazolidinone derivatives.

| Compound Class | Target | Activity Metric | Value | Reference |

| Isatin-based thiazolidin-4-ones | HepG2, MCF-7, HT-29 cancer cells | IC50 | 3.29 - 27.59 µM | [3] |

| Thiazolidine-2-thione derivatives | Xanthine Oxidase | IC50 | 3.56 µM | [11] |

| Isoxazoline-thiazolidine-2,4-diones | α-glucosidase | IC50 | 40.67 - 92.54 µM | [12] |

| Isoxazoline-thiazolidine-2,4-diones | α-amylase | IC50 | 7.01 - 75.10 µM | [12] |

| 2-phenylthiazole derivatives | Antifungal (C. albicans) | MIC | 1 - 16 µg/mL | [13] |

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols commonly used to assess the biological activities of thiazolidinone derivatives.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells.

Conclusion and Future Directions

The isothiazolidine 1,1-dioxide and thiazolidinone scaffolds represent a versatile platform for the development of novel therapeutic agents. While there is currently no specific biological data available for this compound, the extensive research on related compounds suggests that it could possess a range of interesting biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl moiety may further enhance its potency and selectivity.

Future research should focus on the synthesis of this compound and a library of its derivatives. Subsequent screening of these compounds against a diverse panel of biological targets will be crucial to elucidate their therapeutic potential. Mechanistic studies should then be undertaken for any lead compounds to understand their mode of action and to guide further optimization efforts. The information presented in this guide provides a strong rationale for initiating such a research program.

References

- 1. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. [PDF] Biological, toxicological and molecular docking evaluations of isoxazoline-thiazolidine-2,4-dione analogues as new class of anti-hyperglycemic agents | Semantic Scholar [semanticscholar.org]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" for novel drug discovery

An In-depth Technical Guide on the Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide for Novel Drug Discovery

Disclaimer: Publicly available research literature does not contain specific studies on the synthesis, biological activity, or therapeutic applications of "this compound." This guide, therefore, presents a forward-looking analysis based on the well-documented roles of its core chemical moieties: the isothiazolidine 1,1-dioxide (sultam) scaffold and the 4-bromophenyl group. The experimental protocols and potential biological activities described herein are extrapolated from research on structurally related compounds and serve as a strategic blueprint for future investigation.

Executive Summary

The field of medicinal chemistry is in constant pursuit of novel scaffolds that offer unique pharmacological profiles. This whitepaper explores the untapped potential of this compound as a promising candidate for drug discovery. The core structure combines two key features: the isothiazolidine 1,1-dioxide, a cyclic sulfonamide or "sultam," and a para-substituted bromophenyl ring. Sultams are recognized for their metabolic stability and ability to act as bioisosteres for other functional groups, while the 4-bromophenyl moiety is a prevalent feature in a multitude of bioactive agents, known to enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This document outlines a proposed synthetic route, potential therapeutic targets based on analogous structures, and a comprehensive screening cascade to fully elucidate the compound's pharmacological profile.

Proposed Synthesis and Experimental Workflow

The synthesis of isothiazolidine 1,1-dioxide libraries has been successfully achieved through multi-component protocols.[1] A plausible and efficient route to synthesize the target compound, this compound, would involve an aza-Michael addition reaction. This approach offers a direct and high-yield pathway to the desired N-aryl substituted sultam.

Proposed Synthetic Protocol: Aza-Michael Addition

This protocol is adapted from established methods for the synthesis of related isothiazolidine 1,1-dioxides.[1]

-

Preparation of Reactants: A solution of 2,3-dihydroisothiazole 1,1-dioxide (1.0 equivalent) is prepared in a suitable dry solvent such as methanol (MeOH) in a round-bottom flask.

-

Addition of Amine and Catalyst: To the stirring solution, 4-bromoaniline (1.2 equivalents) is added, followed by a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The final product structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

Caption: Proposed Aza-Michael synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Targets

While the specific activity of this compound is unknown, analysis of structurally related compounds containing the 4-bromophenyl thiazole or thiazolidinone core reveals significant potential in oncology and infectious diseases.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of molecules containing a 4-bromophenyl group attached to a five-membered heterocyclic ring. These compounds often function as kinase inhibitors. For instance, certain thiazole derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, two key kinases in cancer signaling pathways.[2][3]

Table 1: Anticancer Activity of Related 4-Bromophenyl Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| p2 | MCF7 (Breast) | IC₅₀ | Not specified, but most active | [4] |

| 11d | A549 (Lung) | IC₅₀ | 62.5 (µg/mL) |[5] |

Note: The data presented is for structurally related thiazole and thiazolidinone compounds, not this compound.

Antimicrobial Potential

The 4-bromophenyl moiety is also a key feature in compounds with significant antibacterial and antifungal properties.[4] The presence of the bromine atom can enhance membrane permeability and interaction with microbial targets.

Table 2: Antimicrobial Activity of Related 4-Bromophenyl Thiazole Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| p2 | S. aureus | MIC | 16.1 | [4] |

| p2 | E. coli | MIC | 16.1 | [4] |

| p4 | B. subtilis | MIC | 28.8 | [4] |

| p6 | C. albicans | MIC | 15.3 | [4] |

| p3 | A. niger | MIC | 16.2 |[4] |

Note: The data presented is for structurally related thiazole derivatives, not this compound.

Hypothetical Signaling Pathway and Screening Cascade

Given the evidence from related compounds, a primary hypothesis is that this compound could function as a kinase inhibitor within oncogenic signaling pathways, such as the MAPK/ERK pathway.

Hypothetical Target Pathway: MAPK/ERK Signaling

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the target compound.

Proposed Drug Discovery Screening Cascade

A systematic approach is essential to validate the therapeutic potential of this novel compound. The following cascade outlines a logical progression from initial screening to preclinical evaluation.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed one-pot synthesis protocol for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a sultam derivative of potential interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride, proceeding through an initial sulfonamide formation followed by an in-situ intramolecular cyclization. This protocol is designed to be efficient, minimizing intermediate workup and purification steps. The provided methodology is a well-established route for the synthesis of N-substituted isothiazolidine 1,1-dioxides.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are considered bioisosteres of lactams and can be found in various therapeutic agents. The development of efficient and straightforward synthetic routes to novel sultam derivatives is crucial for the exploration of their therapeutic potential. The one-pot synthesis described herein offers a streamlined approach to obtaining this compound, a compound that can serve as a valuable building block for the generation of compound libraries for screening and lead optimization.

Proposed Reaction Scheme

The proposed one-pot synthesis involves the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride in the presence of a suitable base. The reaction is hypothesized to proceed in two steps within the same reaction vessel:

-

Sulfonamide Formation: 4-Bromoaniline reacts with 2-chloroethanesulfonyl chloride to form the intermediate N-(4-bromophenyl)-2-chloroethanesulfonamide.

-

Intramolecular Cyclization: The presence of a base facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile to displace the chloride from the ethyl chain, forming the five-membered isothiazolidine ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% | Sigma-Aldrich |

| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | ~86.18 | ACS grade | Fisher Scientific |

Instrumentation

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Detailed Experimental Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. 2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 4-bromoaniline is completely dissolved.

-

Addition of Base: Add triethylamine (2.79 mL, 2.02 g, 20.0 mmol, 2.0 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-